molecular formula C27H27N3O3 B2355348 1-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione CAS No. 893993-21-0

1-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione

Cat. No.: B2355348
CAS No.: 893993-21-0
M. Wt: 441.531
InChI Key: FLBXYWOTNUZHBW-UHFFFAOYSA-N
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Description

1-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C27H27N3O3 and its molecular weight is 441.531. The purity is usually 95%.
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Biological Activity

The compound 1-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, including anticancer and antimicrobial activities, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C28H29N4O5C_{28}H_{29}N_{4}O_{5} and a molecular weight of approximately 513.55 g/mol. The compound features a pyrrolidine ring, an indole moiety, and a dihydropyridine structure, which are known to contribute to various biological activities.

Structural Characteristics

FeatureDescription
Molecular FormulaC28H29N4O5C_{28}H_{29}N_{4}O_{5}
Molecular Weight513.55 g/mol
Key Functional GroupsIndole, Pyrrolidine, Dihydropyridine

Anticancer Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant anticancer properties. For instance, a study involving the evaluation of various derivatives on A549 human lung adenocarcinoma cells indicated that certain modifications to the compound structure enhanced its cytotoxicity.

Case Study: A549 Cell Line

  • Objective : Assess the anticancer properties of the compound derivatives.
  • Method : MTT assay was used to evaluate cell viability post-treatment with different concentrations of the compounds.
  • Findings :
    • Compounds with specific substitutions on the phenyl ring showed reduced A549 cell viability (e.g., 4-chlorophenyl substitution reduced viability to 64%).
    • The incorporation of a dimethylamino group significantly enhanced anticancer activity compared to other substitutions.

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for antimicrobial properties against various pathogens. The study assessed its efficacy against multidrug-resistant strains, revealing promising results.

Microbial Testing Overview

Pathogen TypeTest Results
Klebsiella pneumoniaeEffective against carbapenemase-producing strains
Staphylococcus aureusNotable activity against MRSA strains
Pseudomonas aeruginosaModerate effectiveness observed

The proposed mechanisms underlying the biological activities include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancerous cells.
  • Disruption of Bacterial Cell Walls : The antimicrobial activity may arise from the ability to disrupt bacterial membranes.

Properties

IUPAC Name

1-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c31-25(28-14-6-7-15-28)19-30-18-23(22-10-4-5-11-24(22)30)26(32)27(33)29-16-12-21(13-17-29)20-8-2-1-3-9-20/h1-5,8-12,18H,6-7,13-17,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBXYWOTNUZHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCC(=CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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